1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one
Description
1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one is a chiral compound featuring a pyrrolidine ring with a stereogenic (3R)-amino group and a pent-4-en-1-one chain. Notably, this compound has been identified in protease inhibitor complexes, such as the Zika virus NS2B-NS3 protease (PDB: 7I20), highlighting its pharmaceutical relevance .
Properties
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-9(12)11-6-5-8(10)7-11/h2,8H,1,3-7,10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMZLTISWWAHQD-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC(=O)N1CC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567909-41-4 | |
| Record name | 1-[(3R)-3-aminopyrrolidin-1-yl]pent-4-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Formation of the Enone Moiety: The enone moiety is introduced through aldol condensation or other related reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains two key functional groups:
- A pyrrolidine ring with a primary amine substituent at the (3R) position.
- A pent-4-en-1-one chain featuring a conjugated carbonyl group and an alkene.
These groups suggest potential reactivity in:
- Nucleophilic additions (e.g., at the ketone).
- Michael additions (via the α,β-unsaturated ketone).
- Cycloadditions (utilizing the alkene).
- Amine-mediated reactions (e.g., Schiff base formation).
Catalytic Hydrogenation
The alkene in the pent-4-en-1-one chain may undergo hydrogenation to yield 1-[(3R)-3-aminopyrrolidin-1-yl]pentan-1-one . While direct evidence for this reaction is absent in the literature, analogous hydrogenations of α,β-unsaturated ketones are well-documented .
| Reaction | Conditions | Expected Product |
|---|---|---|
| Alkene Hydrogenation | H₂, Pd/C, MeOH, 25°C | Saturated ketone derivative |
Amine-Ketone Interactions
The primary amine on the pyrrolidine ring could participate in intramolecular cyclization with the ketone, forming a bicyclic structure. This is supported by studies on similar pyrrolidine-ketone systems .
| Reaction | Conditions | Outcome |
|---|---|---|
| Intramolecular Cyclization | Acid catalysis (e.g., HCl) | Six-membered lactam formation |
Michael Addition
The α,β-unsaturated ketone may act as a Michael acceptor. For example, reactions with nucleophiles (e.g., amines, thiols) could yield adducts at the β-carbon .
| Nucleophile | Product | Reference |
|---|---|---|
| Benzylamine | β-Amino ketone derivative |
Biological and Catalytic Relevance
While no direct biological data exists for this compound, structurally related pyrrolidine derivatives are noted for:
For example, platinum-catalyzed C–H bond activation in pyrrolidine derivatives has been demonstrated under solvent-controlled conditions :
textPtCl₄ + Bipyridine ligand → sp²/sp³ C–H activation products (solvent-dependent)
Scientific Research Applications
1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Pyrrolidine Derivatives
- 1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h): Structural Difference: Lacks the (3R)-amino group on the pyrrolidine ring. Synthesis: Prepared via chloride precursors using Peng et al.’s method (quantitative yield) . Applications: Simpler structure may favor industrial-scale synthesis but limits biological targeting due to the absence of the amino group.
- 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one dihydrochloride: Structural Difference: Shorter carbon chain (ethane vs. penten) but retains the (3R)-aminopyrrolidine motif. Properties: Dihydrochloride salt enhances solubility for pharmacological studies .
Substituted Pyrrolidine Derivatives
- (2S,3R)-2-(Benzylamino)-3-(dimethyl(phenyl)silyl)-1-(pyrrolidin-1-yl)pent-4-en-1-one (anti-3f): Structural Difference: Incorporates a benzylamino group and a dimethyl(phenyl)silyl substituent. Synthesis: Derived via asymmetric [2,3]-sigmatropic rearrangements, emphasizing stereochemical control . Reactivity: Bulky silyl group may hinder enzyme binding compared to the target compound.
Non-Pyrrolidine Analogues
Cyclohexene and Aromatic Derivatives
1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one :
1-(Naphthalen-2-yl)pent-4-en-1-one (4.24a) :
Heterocyclic Derivatives
1-(Furan-3-yl)-4-methylpent-3-en-1-one :
1-(2-Methyloxan-2-yl)pent-4-en-1-one :
Comparative Data Table
Pharmacological and Industrial Relevance
- Target Compound : Demonstrated antiviral activity in protease inhibition (Zika virus NS2B-NS3) .
- Analogues: 1h: Limited bioactivity but scalable for chemical feedstocks. Furan/Methyl Derivatives: Modified electronic profiles for specialized organic reactions . Aromatic Derivatives: Potential in photodynamic therapies due to extended conjugation .
Biological Activity
1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one is a synthetic compound that belongs to the class of pyrrolidinones. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications. Its unique structure comprises a pyrrolidine ring and an enone moiety, which contribute to its diverse biological properties.
Molecular Formula: CHNO
Molecular Weight: 168.24 g/mol
SMILES Notation: C=CCCC(=O)N1CCC@HN
InChIKey: RCMZLTISWWAHQD-MRVPVSSYSA-N
The biological activity of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one is primarily attributed to its interaction with various molecular targets. It is believed to function as an enzyme inhibitor and a receptor modulator , influencing several biochemical pathways. The specific mechanisms may vary depending on the context of its application.
Therapeutic Applications
Research indicates that this compound may have potential applications in treating various diseases, including:
- Neurological Disorders: Investigated for neuroprotective effects.
- Cancer Research: Potential role in inhibiting tumor growth.
- Antimicrobial Activity: Studies suggest it may exhibit antibacterial properties.
Enzyme Inhibition Studies
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one against specific targets involved in metabolic pathways. The results indicated significant inhibition rates, suggesting its potential as a lead compound for drug development.
Antimicrobial Activity
In another study assessing antimicrobial efficacy, 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one demonstrated notable activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 1-[(3R)-3-Aminopyrrolidin-1-yl]butan-2-one and 1-[(3R)-3-Aminopyrrolidin-1-yl]hex-5-en-2-one, 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one exhibits unique biological properties that warrant further investigation.
| Compound Name | Biological Activity |
|---|---|
| 1-[(3R)-3-Aminopyrrolidin-1-yl]butan-2-one | Moderate enzyme inhibition |
| 1-[(3R)-3-Aminopyrrolidin-1-yl]hex-5-en-2-one | Low antimicrobial activity |
| 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one | High enzyme inhibition and antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
